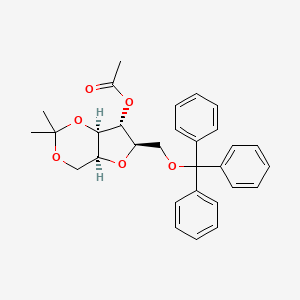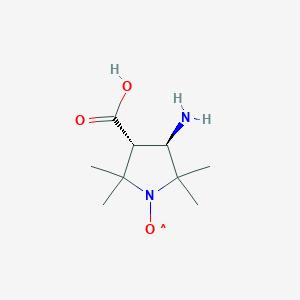
2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₀ClN₅O₈ and its molecular weight is 469.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is noted that the compound shows potential in combating a range of viral infections . This suggests that the compound may target viral proteins or enzymes essential for viral replication.
Mode of Action
It is mentioned that the compound works by impeding viral replication and augmenting immune responses . This suggests that the compound may inhibit the function of viral proteins or enzymes, thereby preventing the replication of the virus. Additionally, by augmenting immune responses, the compound may enhance the body’s natural defense mechanisms against viral infections.
Pharmacokinetics
It is noted that the compound is soluble in acetone, chloroform, and methanol , which may influence its bioavailability and distribution within the body.
Result of Action
Given its mode of action, the compound likely results in a reduction in viral replication at the molecular level and possibly an enhancement of immune responses at the cellular level .
Action Environment
It is noted that the compound should be stored at -20° c , suggesting that its stability may be affected by temperature. Other environmental factors such as pH and the presence of other substances could also potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
The role of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine in biochemical reactions is primarily as an antiviral agent. It interacts with various enzymes, proteins, and other biomolecules to impede viral replication and augment immune responses. The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has significant effects on various types of cells and cellular processes. It influences cell function by impeding viral replication and augmenting immune responses. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Acetamido-6-chloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These actions contribute to its effects at the molecular level, impeding viral replication and augmenting immune responses.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-acetamido-6-chloropurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25)/t11-,13-,14-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYEIBYTBNNFE-LSCFUAHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)


![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/new.no-structure.jpg)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)



![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
